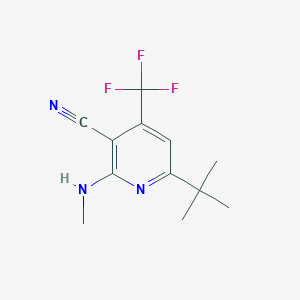

6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-11(2,3)9-5-8(12(13,14)15)7(6-16)10(17-4)18-9/h5H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXZANOFZXWAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

Introduction of Substituents: The tert-butyl, methylamino, trifluoromethyl, and carbonitrile groups are introduced through various substitution reactions. These steps may involve the use of reagents such as tert-butyl chloride, methylamine, trifluoromethyl iodide, and cyanogen bromide.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile has been explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively.

- Case Study : Research has indicated that similar pyridine derivatives can act as inhibitors for various enzymes and receptors, including those involved in cancer and neurological disorders. Studies focusing on the optimization of such compounds have shown promising results in enhancing potency and selectivity against specific targets .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

- Applications :

- Ligand Formation : It can be utilized in the formation of ligands for transition metal catalysts, thereby facilitating various organic reactions such as cross-coupling and C-H activation .

- Building Block : Due to its reactivity, it can act as a building block for synthesizing other nitrogen-containing heterocycles, which are prevalent in drug design.

Material Science

There is potential for this compound in the development of new materials, particularly those requiring specific electronic or optical properties due to the presence of fluorine atoms.

- Research Insights : Studies have indicated that fluorinated compounds often exhibit enhanced thermal stability and unique electronic characteristics, making them suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-3-Carbonitrile Cores

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives

- Structure: 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives feature phenyl groups at the 4- and 6-positions instead of tert-butyl and trifluoromethyl groups.

- Key Differences : The absence of trifluoromethyl and tert-butyl substituents reduces lipophilicity and steric hindrance. These compounds are primarily studied as photoinitiators in photopolymer applications due to their UV absorption properties .

- Activity : Unlike the target compound, these derivatives lack evidence of biological activity, highlighting the importance of trifluoromethyl and tert-butyl groups in medicinal chemistry applications.

6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Structure: This compound shares the 4-(trifluoromethyl) and 3-carbonitrile groups but replaces tert-butyl with a 4-chlorophenyl group and introduces a 2,4-dichlorophenoxy substituent at the 2-position.

- Applications : Used in agrochemical research, emphasizing the role of halogenated substituents in pesticidal activity .

Methylamino-Substituted Pyridine Derivatives

4-(Methylamino)pyridine

- Structure : A simpler analog lacking the tert-butyl, trifluoromethyl, and carbonitrile groups.

- Key Differences : The absence of bulky substituents allows for easier diffusion across membranes.

- Activity: Demonstrates potentiation of high-voltage-activated calcium channels (HVACCs) in neuronal cells, surpassing the efficacy of 4-aminopyridine (4-AP) in preclinical models .

- Inference: The methylamino group in the target compound may retain similar biological activity, but its tertiary-butyl and trifluoromethyl groups could modulate selectivity or pharmacokinetics.

6-Methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Structure : Differs from the target compound only in the 6-position substituent (methyl instead of tert-butyl).

- Synthesis: Similar synthetic pathways (e.g., Buchwald-Hartwig amination for methylamino introduction) suggest shared intermediates .

Trifluoromethyl-Substituted Pyridines

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carbonitrile

- Structure : Features a phenylsulfanyl group at the 3-position and trifluoromethyl at the 5-position.

- Key Differences : The phenylsulfanyl group introduces sulfur-based reactivity, while the altered trifluoromethyl position may affect electronic distribution.

- Applications : Explored in materials science for its electron-withdrawing properties .

Data Table: Structural and Functional Comparison

Biological Activity

6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 60168-02-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N3, with a molecular weight of 257.26 g/mol. The presence of the trifluoromethyl group (–CF3) is significant as it can influence lipophilicity and metabolic stability, thereby affecting the compound's biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its role as a potential therapeutic agent. The following sections summarize key findings from various studies.

Antiinflammatory Activity

In a study examining related pyridine derivatives, compounds with similar structural motifs exhibited significant anti-inflammatory properties. For instance, compounds were tested for their ability to inhibit prostaglandin E2 (PGE2) induced TNFα reduction in human whole blood assays, showing IC50 values in the nanomolar range (e.g., 123 nM for a closely related compound) . This suggests that this compound may also possess anti-inflammatory effects, although specific data on this compound is limited.

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds indicate that modifications like the trifluoromethyl group can enhance absorption and bioavailability. In related studies, compounds with this functional group demonstrated improved metabolic stability and distribution, suggesting that this compound may exhibit favorable pharmacokinetics .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have shown that variations in substituents on the pyridine ring can significantly affect biological activity. The introduction of bulky groups such as tert-butyl and trifluoromethyl has been associated with increased potency against certain biological targets . Further SAR studies could provide insights into optimizing this compound for specific therapeutic applications.

Case Studies

While direct case studies specifically focusing on this compound are scarce, analogous compounds have been evaluated in various preclinical models:

- Inflammation Models : Compounds structurally similar to this compound have been tested in models of arthritis and pain, demonstrating significant reductions in inflammatory markers and pain scores .

- Cancer Research : Some pyridine derivatives have shown promise as anticancer agents, with mechanisms involving apoptosis induction and inhibition of tumor growth in xenograft models .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3N3 |

| Molecular Weight | 257.26 g/mol |

| CAS Number | 60168-02-7 |

| Biological Activity | Potential anti-inflammatory |

| IC50 (related compounds) | ~123 nM (for PGE2 inhibition) |

| Pharmacokinetic Characteristics | Enhanced absorption & stability |

Q & A

Q. What are the common synthetic routes for 6-tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, such as coupling reactions under inert atmospheres (e.g., argon) and microwave-assisted heating. For example, pyridine derivatives with trifluoromethyl groups are synthesized via reactions of alkylated piperidones with ylidenemalononitriles in methanol with sodium ethoxide as a base . Key optimizations include:

Q. What analytical techniques are critical for characterizing this compound?

Q. What safety protocols are recommended when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation .

- Storage : Inert atmosphere (argon) and cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and trifluoromethyl groups influence reactivity?

- Steric hindrance : The tert-butyl group at the 6-position reduces nucleophilic attack, favoring regioselective reactions at the 3-carbonitrile site .

- Electron-withdrawing effects : The trifluoromethyl group at the 4-position enhances electrophilicity, facilitating nucleophilic substitutions (e.g., amination) .

- Methodological validation : Computational modeling (DFT) paired with experimental kinetics can quantify these effects .

Q. How can researchers resolve contradictory data in reaction yields across different synthetic methods?

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- pH stability : The compound is sensitive to acidic conditions (e.g., TFA deprotects carbamates) . Buffered solutions (pH 7–8) are recommended.

- Thermal stability : Storage at –20°C prevents decomposition, as shown in analogs with trifluoromethylpyridine backbones .

- Advanced monitoring : Use accelerated stability studies (ICH guidelines) with HPLC tracking degradation products .

Q. How can substituent modifications (e.g., replacing methylamino with other amines) alter biological activity?

- Structure-activity relationship (SAR) : Methylamino enhances solubility but may reduce binding affinity compared to bulkier amines.

- Methodology :

Methodological Notes

- Synthetic optimization : Prioritize microwave-assisted reactions for time efficiency and reproducibility .

- Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm structural assignments .

- Safety compliance : Adhere to GHS guidelines for hazard communication and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.